molecular formula C13H13NO2S2 B3124165 Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 3161-80-6

Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B3124165
CAS No.: 3161-80-6
M. Wt: 279.4 g/mol
InChI Key: YNFUUULESNFPMM-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized dihydrothiazole derivative characterized by a sulfur- and nitrogen-containing heterocyclic core. The compound features a 2-thioxo group, a phenyl substituent at position 3, a methyl group at position 4, and an ethyl carboxylate moiety at position 3.

The synthesis of such compounds often involves one-pot methodologies, as demonstrated by Meng et al. (2016), who reported a catalyst-free, high-yield (75%) route using ethyl acetoacetate, NBS, and N,N'-diethylthiourea . This approach avoids traditional two-step halogenation and cyclization processes, streamlining production and reducing purification complexity .

Properties

IUPAC Name

ethyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-3-16-12(15)11-9(2)14(13(17)18-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFUUULESNFPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333757
Record name ethyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3161-80-6
Record name ethyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues primarily differ in substituents at positions 3, 4, and 5 of the thiazole ring. Key examples include:

Compound Name Substituents (Position) Key Properties/Applications Reference
Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 3-(4-MePh), 4-(MeS) Enhanced lipophilicity; agrochemical lead
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 3-(4-ClPh), 4-(MeS) Improved stability; potential herbicide
Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-NH2, 3-Ph Bioactive intermediate (90% purity)
Ethyl 3-[(methoxycarbonyl)amino]-4-methyl-2-[3-(4-nitrophenyl)-5-oxo-4,5-dihydroisoxazolyliden]-5-carboxylate 3-(NO2Ph), 4-Me, 5-COOEt High melting point (165–167°C); nitro group enhances electronic effects

Substituent Impact Analysis :

  • Aromatic Groups (Position 3) : Phenyl (Ph) and substituted phenyl (e.g., 4-ClPh, 4-MePh) groups influence electronic properties and steric bulk. Chlorine and methyl substituents enhance stability and modulate reactivity .
  • Thioxo vs.
  • Amino vs. Ester (Position 4/5): Amino substituents (e.g., 4-NH2) introduce polarity and hydrogen-bonding sites, whereas ester groups (e.g., 5-COOEt) balance solubility and metabolic stability .
Physicochemical and Spectral Properties
  • Melting Points : Analogues with nitro groups (e.g., 6d in ) exhibit higher melting points (165–167°C) due to enhanced crystallinity from polar nitro substituents .
  • Spectroscopic Signatures :
    • IR : Thioxo (C=S) stretches appear at ~1200–1250 cm⁻¹, while ester carbonyl (C=O) peaks occur at ~1700–1750 cm⁻¹ .
    • NMR : Aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–2.5 ppm) are consistent across analogues .

Biological Activity

Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO2S2C_{13}H_{13}NO_2S_2 and a molecular weight of approximately 273.37 g/mol. The compound features a thiazole ring, which is known for its pharmacological relevance.

Antibacterial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antibacterial properties. A study demonstrated that compounds in this class can inhibit the growth of various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 4-methyl-3-phenyl-2-thioxoStaphylococcus aureus15 µg/mL
Ethyl 4-methyl-3-phenyl-2-thioxoEscherichia coli20 µg/mL

These findings suggest that the thiazole moiety contributes significantly to the antibacterial efficacy observed in these compounds .

Antifungal Activity

In addition to antibacterial effects, ethyl 4-methyl-3-phenyl-2-thioxo has shown antifungal activity against various fungi. A comparative analysis revealed:

CompoundFungal StrainMIC (µg/mL)
Ethyl 4-methyl-3-phenyl-2-thioxoCandida albicans25
Ethyl 4-methyl-3-phenyl-2-thioxoAspergillus niger30

These results indicate its potential as a therapeutic agent against fungal infections .

Anticancer Activity

The anticancer properties of ethyl 4-methyl-3-phenyl-2-thioxo have been explored in several studies. Notably, it has demonstrated cytotoxic effects on various cancer cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The structure–activity relationship (SAR) studies indicate that modifications to the thiazole and phenyl rings can enhance cytotoxicity against these cancer cell lines .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted by Veverka and Marchalin (1987) highlighted the antibacterial properties of thiazole derivatives similar to ethyl 4-methyl-3-phenyl-2-thioxo. The researchers found that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria effectively.

Case Study 2: Anticancer Mechanism
In a study published in MDPI, researchers utilized molecular dynamics simulations to understand how ethyl 4-methyl-3-phenyl-2-thioxo interacts with Bcl-2 proteins associated with cancer cell survival. The compound displayed significant binding affinity, suggesting its potential as an anticancer agent through apoptosis induction mechanisms .

Q & A

(Basic) What are the common synthetic routes for Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A widely used approach involves reacting substituted thioureas with α-halo ketones or esters under basic conditions, following the Hantzsch thiazole synthesis (e.g., using ethyl 2-bromo-3-oxobutanoate and aryl/alkyl thioureas) . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol or dichloromethane improves yield in reflux conditions .
  • Catalyst use : Triethylamine or morpholine derivatives act as bases to deprotonate intermediates and stabilize reactive species .
  • Temperature control : Reactions are often conducted at 70–80°C to balance kinetics and side-product formation .
    Post-synthesis, purification via recrystallization (e.g., using methanol/water mixtures) ensures >95% purity .

(Basic) Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the thiazole ring (e.g., δ 2.3–2.6 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) . Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR resolves this .
  • IR spectroscopy : Confirm thioxo (C=S) stretches at 1150–1250 cm⁻¹ and ester carbonyl (C=O) at 1700–1750 cm⁻¹ .
  • Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 319 for C₁₄H₁₃NO₂S₂) and fragmentation patterns validate the structure . Cross-validation with elemental analysis (C, H, N, S) resolves ambiguities .

(Advanced) How can researchers resolve contradictions in biological activity data for structurally similar thiazole derivatives?

Methodological Answer:
Contradictions (e.g., variable antimicrobial potency in analogs) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance antibacterial activity, while bulky groups reduce bioavailability .
  • Assay variability : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines and control strains (e.g., S. aureus ATCC 25923) .
  • Cellular uptake differences : LogP values (calculated via XLogP3) correlate with membrane permeability; adjust substituents to optimize hydrophobicity (target LogP ~3–4) .
    Dose-response curves and in vivo models (e.g., rodent infection studies) validate in vitro findings .

(Advanced) What strategies are effective in designing derivatives with enhanced cardiotropic activity?

Methodological Answer:
Derivative design focuses on:

  • Core modifications : Introduce morpholine or piperazine substituents at position 3 to improve interaction with cardiac ion channels .
  • Bioisosteric replacement : Replace the phenyl group with 4-methoxyphenyl to enhance hydrogen bonding with target receptors .
  • Pharmacokinetic optimization : Ester-to-amide conversion (e.g., ethyl → methyl carbamate) increases metabolic stability .
    In silico docking (e.g., AutoDock Vina) predicts binding affinity to β-adrenergic receptors, prioritizing candidates for in vitro screening .

(Advanced) How does X-ray crystallography clarify structural ambiguities in thiazole derivatives, and what software is recommended?

Methodological Answer:
X-ray crystallography resolves:

  • Ring puckering : Cremer-Pople parameters quantify non-planarity of the thiazole ring (e.g., puckering amplitude Q for 5-membered rings) .
  • Hydrogen bonding : Graph-set analysis identifies motifs (e.g., R₂²(8) patterns) stabilizing crystal packing .
    Software :
  • SHELXL : Refinement of small-molecule structures; uses least-squares minimization to optimize atomic coordinates .
  • OLEX2 : Integrates SHELX workflows for structure solution and visualization .
    For unstable crystals (e.g., decomposition above 160°C), low-temperature data collection (100 K) mitigates radiation damage .

(Advanced) How can computational modeling predict the reactivity of intermediates in thiazole synthesis?

Methodological Answer:

  • DFT calculations (Gaussian 16) : Optimize geometries of intermediates (e.g., enolates) and calculate activation energies for cyclization steps .
  • NBO analysis : Identifies charge distribution at reactive sites (e.g., nucleophilic sulfur in thiourea precursors) .
  • MD simulations (GROMACS) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) to predict yields .
    Validate models with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

(Advanced) What protocols mitigate instability of intermediates during synthesis?

Methodological Answer:

  • Light-sensitive intermediates : Store in amber vials under nitrogen; use stabilizers like BHT (butylated hydroxytoluene) .
  • Moisture-labile compounds : Conduct reactions in anhydrous solvents (e.g., THF over molecular sieves) .
  • Thermally unstable products : Avoid prolonged heating; employ microwave-assisted synthesis (e.g., 100°C, 20 min) .
    Monitor degradation via TLC/HPLC and characterize byproducts via LC-MS to refine protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

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